An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrrol-3-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrrol-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Pyrrole Building Block
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals.[1] Within this important class of compounds, 3-aminopyrrole derivatives serve as valuable intermediates, offering a strategic point for molecular elaboration and diversification. This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-3-amine hydrochloride, a key building block for medicinal chemistry and drug discovery programs.[2] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, reactivity, and safe handling of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Molecular Architecture and Physicochemical Profile
1-Methyl-1H-pyrrol-3-amine hydrochloride is the hydrochloride salt of the parent free base, 1-methyl-1H-pyrrol-3-amine. The salt form enhances the compound's stability and aqueous solubility, rendering it more amenable for use in various synthetic and biological applications.
Diagram 1: Chemical Structure of 1-Methyl-1H-pyrrol-3-amine Hydrochloride
Caption: Structure of 1-Methyl-1H-pyrrol-3-amine Hydrochloride
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 140924-34-7 | N/A |
| Molecular Formula | C₅H₉N₂Cl | N/A |
| Molecular Weight | 132.6 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in water and methanol. | N/A |
Synthesis and Manufacturing
The synthesis of 1-Methyl-1H-pyrrol-3-amine hydrochloride is typically achieved through a two-step process involving the nitration of 1-methylpyrrole followed by the reduction of the resulting nitro-intermediate.
Diagram 2: Synthetic Pathway
Caption: General synthetic route to 1-Methyl-1H-pyrrol-3-amine HCl.
Step 1: Nitration of 1-Methylpyrrole
The regioselective nitration of 1-methylpyrrole is a critical step. Due to the electron-rich nature of the pyrrole ring, the reaction is highly facile and requires mild conditions to prevent polysubstitution and degradation.[3]
Experimental Protocol: Nitration of 1-Methylpyrrole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpyrrole in a suitable solvent such as acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a nitrating mixture prepared from nitric acid and acetic anhydride is a common method for the controlled nitration of activated aromatic systems.[4]
-
After the addition is complete, allow the reaction to stir at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-3-nitropyrrole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 1-Methyl-3-nitropyrrole
The reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation being a common and clean approach.
Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-3-nitropyrrole
-
Dissolve the purified 1-methyl-3-nitropyrrole in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature. Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines due to its high efficiency and clean reaction profile.[5][6]
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrol-3-amine.
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its hydrochloride salt.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-methyl-1H-pyrrol-3-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Methyl-1H-pyrrol-3-amine hydrochloride.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.5-3.8 ppm).- Signals for the pyrrole ring protons, with distinct chemical shifts for the protons at the C2, C4, and C5 positions.- A broad signal for the amine protons (-NH₃⁺), the chemical shift of which will be solvent and concentration-dependent. |
| ¹³C NMR | - A signal for the N-methyl carbon (δ ~35-40 ppm).- Four distinct signals for the pyrrole ring carbons. The carbon bearing the amino group (C3) will be significantly upfield compared to the other carbons. |
| FTIR (cm⁻¹) | - A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.- N-H bending vibrations around 1600 cm⁻¹.- C-H stretching of the methyl group and pyrrole ring around 2900-3100 cm⁻¹.- C=C and C-N stretching vibrations of the pyrrole ring in the fingerprint region (1400-1600 cm⁻¹).[7] |
| Mass Spectrometry (EI) | - The molecular ion peak of the free base (C₅H₈N₂) at m/z 96.07.- Fragmentation patterns involving the loss of the methyl group and cleavage of the pyrrole ring. |
Chemical Reactivity
The reactivity of 1-Methyl-1H-pyrrol-3-amine is governed by the interplay of the electron-rich pyrrole ring and the nucleophilic amino group.
Diagram 3: Reactivity Overview
Caption: Key reaction types for 1-Methyl-1H-pyrrol-3-amine.
Reactivity of the Amino Group
The primary amine functionality is a key site for synthetic transformations.
-
N-Acylation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide variety of functional groups and for peptide synthesis.[1]
-
N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[8]
Reactivity of the Pyrrole Ring
The pyrrole ring is highly activated towards electrophilic substitution. The directing effect of the substituents (the N-methyl group and the 3-amino group) will influence the position of substitution. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions (C2 and C4). The N-methyl group is also an activating group. Therefore, electrophilic substitution is expected to occur preferentially at the C2 or C4 positions.[9]
Safety and Handling
As a prudent laboratory practice, 1-Methyl-1H-pyrrol-3-amine hydrochloride should be handled with care, assuming it possesses potential hazards associated with aminopyrrole derivatives and hydrochloride salts of amines.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[10]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[10]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[10]
-
Ingestion: Do not ingest. May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
3-Aminopyrrole derivatives are valuable building blocks in medicinal chemistry due to their prevalence in biologically active molecules. They have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.[2] The presence of the reactive amino group allows for the facile introduction of diverse substituents, making 1-Methyl-1H-pyrrol-3-amine hydrochloride an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[11]
Conclusion
1-Methyl-1H-pyrrol-3-amine hydrochloride is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. Understanding its spectroscopic properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents underscores its importance to the scientific community.
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